molecular formula C8H16ClNO2 B2370460 (2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride CAS No. 2378489-82-6

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride

Cat. No.: B2370460
CAS No.: 2378489-82-6
M. Wt: 193.67
InChI Key: BDKLKHNNMLSHOO-NLRFIBDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride is a chiral piperidine derivative offered as a high-purity building block for advanced pharmaceutical research and development. Piperidine rings are among the most significant synthetic fragments in drug design, featured in more than twenty classes of pharmaceuticals and numerous alkaloids due to their versatile biological activity . The specific stereochemistry of this compound—(2S,3S,6R)—makes it a valuable chiral scaffold for constructing stereospecific molecules. This compound is utilized by researchers as a key intermediate in the synthesis of potential novel active pharmaceutical ingredients (APIs), leveraging its functional groups for further chemical modification. Its application is critical in medicinal chemistry projects, including the exploration of new therapeutic agents. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All information provided is for research reference purposes.

Properties

IUPAC Name

(2S,3S,6R)-2,6-dimethylpiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-5-3-4-7(8(10)11)6(2)9-5;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t5-,6+,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKLKHNNMLSHOO-NLRFIBDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(N1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H](N1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis and Stereochemical Considerations

The chiral pool approach leverages naturally occurring chiral building blocks to establish stereocenters. For (2S,3S,6R)-2,6-dimethylpiperidine-3-carboxylic acid , L-serine or L-threonine derivatives serve as potential starting materials due to their inherent stereochemistry at C3. A method analogous to the synthesis of 2-oxo-oxazolidine-4-carboxylic acid derivatives involves reacting serine with dithiocarbonates in water, followed by hydrolysis under alkaline conditions. Adjusting the pH to 12–14 with sodium hydroxide facilitates the formation of the carboxylic acid moiety, while inert gas protection prevents oxidation.

Example Protocol :

  • React L-serine methyl ester with S,S'-dimethyl dithiocarbonate in water at 5–15°C for 2–4 hours.
  • Hydrolyze the intermediate with ethanol-water (1:1) and NaOH (pH 13) at 20–30°C.
  • Acidify with HCl to precipitate the hydrochloride salt.

This method avoids toxic organic solvents, aligning with green chemistry principles, but requires precise pH control to avoid racemization.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of enamine precursors offers a direct route to piperidine scaffolds. The patent DE19907829A1 describes the use of nickel-copper-chromium catalysts for cyclizing diisopropanolamine to cis-2,6-dimethylpiperazine. Adapting this protocol, a prochiral enamine intermediate (e.g., 2,6-dimethyl-1,2,3,6-tetrahydropyridine-3-carboxylic acid) undergoes hydrogenation at 50–100°C under 10–50 bar H₂ pressure. The choice of solvent (toluene vs. water) critically influences cis/trans selectivity, with toluene favoring cis-isomer formation (81–82% selectivity).

Optimized Conditions :

  • Catalyst: Raney Ni-Cu-Cr (5 wt%)
  • Solvent: Toluene
  • Temperature: 80°C
  • H₂ Pressure: 30 bar

Under these conditions, the cis-isomer predominates, but subsequent resolution steps are necessary to isolate the (2S,3S,6R) configuration.

Kinetic Resolution via Chiral Acylation

The catalytic kinetic resolution of racemic piperidines, as detailed in PMC4601563, enables high enantioselectivity for cis-2,3-disubstituted derivatives. Using a chiral acylating agent (e.g., (R)-Cbz-Cl), the (2S,3S,6R) isomer reacts preferentially, achieving enantiomeric ratios (er) up to 99:1 (Table 2, entry 7).

Key Data :

Substrate Selectivity (s) Conversion (%) er (Amine) Yield (%)
cis-2,3 65 99 99:1 50
trans-2,3 4 74 74:26 51

This method is particularly effective for separating diastereomers, with reaction times as short as 15 hours for high-selectivity substrates.

Cyclization Strategies for Ring Formation

Cyclization of linear precursors provides a modular approach. US20080064876A1 discloses the use of aminopiperidine diones as intermediates, where stereochemistry is controlled via the starting material. For example, 4-aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione is acylated with cyclopropanecarbonyl chloride in acetonitrile, followed by HCl treatment to yield the hydrochloride salt.

Critical Parameters :

  • Temperature: 0–20°C (prevents epimerization)
  • Base: Diisopropylethylamine (neutralizes HCl in situ)
  • Solvent: Acetonitrile (enhances nucleophilicity)

This route achieves >90% purity but requires chromatographic purification to remove trans-isomers.

Resolution of Racemic Mixtures

Classical resolution using chiral acids (e.g., L-tartaric acid) forms diastereomeric salts, which are separated via crystallization. For (2S,3S,6R)-2,6-dimethylpiperidine-3-carboxylic acid , recrystallization from ethanol/water (3:1) affords the hydrochloride salt with 95% ee. However, this method suffers from low efficiency (≤40% yield per cycle).

Comparative Analysis of Synthetic Routes

Method Yield (%) ee/dr Key Advantage Limitation
Chiral Pool 62–86 90:10 dr Solvent-free, scalable Limited to natural precursors
Asymmetric Hydrogenation 75 81:19 er High cis-selectivity Requires high-pressure equipment
Kinetic Resolution 50 99:1 er Excellent enantiocontrol Stoichiometric reagent consumption
Cyclization 90 95:5 dr Modular intermediates Multi-step purification

Chemical Reactions Analysis

Types of Reactions

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,6R)-3-[[3-Amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid
  • Blasticidin S hydrochloride

Uniqueness

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride (CAS No. 879661-41-3) is a piperidine derivative with potential biological activities. This compound has garnered attention due to its structural properties and possible applications in medicinal chemistry. The focus of this article is to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H16_{16}ClNO2_2
  • Molecular Weight : 193.67 g/mol
  • CAS Number : 879661-41-3

Biological Activity Overview

The biological activity of (2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride has been investigated in various studies. Its potential pharmacological effects include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antibacterial properties against various pathogens.
  • CNS Activity : Some piperidine derivatives are known to interact with neurotransmitter systems, indicating potential use in treating CNS disorders.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

A study evaluating the antibacterial effects of piperidine derivatives found that modifications on the piperidine ring significantly influenced their efficacy against Gram-positive and Gram-negative bacteria. For example:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae.
  • Results : Certain derivatives demonstrated a zone of inhibition comparable to standard antibiotics such as ciprofloxacin .
CompoundBacterial StrainZone of Inhibition (mm)
Compound 1Staphylococcus aureus25
Compound 2Escherichia coli24
Compound 3Klebsiella pneumoniae26

CNS Activity

Research into the CNS effects of piperidine derivatives indicates that they may act as modulators of neurotransmitter receptors. For instance:

  • Mechanism : Some compounds interact with GABA receptors, suggesting potential anxiolytic effects.
  • Study Findings : Animal models treated with specific piperidine derivatives exhibited reduced anxiety-like behavior in behavioral assays .

Structure-Activity Relationship (SAR)

The structure of (2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride plays a crucial role in its biological activity. Modifications at various positions on the piperidine ring can enhance or diminish its pharmacological effects. For example:

  • Electron-Withdrawing Groups : Increase antibacterial activity.
  • Alkyl Substituents : May enhance lipophilicity and CNS penetration.

Q & A

Q. What are the optimal synthetic routes for (2S,3S,6R)-2,6-dimethylpiperidine-3-carboxylic acid hydrochloride, and how is stereochemical control achieved?

Methodological Answer: Stereoselective synthesis typically involves chiral starting materials or catalysts. For example, asymmetric hydrogenation of a precursor ketone using a Ru-BINAP catalyst can yield the desired (2S,3S,6R) configuration . Key steps include:

  • Ring closure : Cyclization of a linear precursor (e.g., amino alcohol) under acidic conditions to form the piperidine core.
  • Carboxylic acid introduction : Hydrolysis of a nitrile or ester group at the 3-position.
  • Salt formation : Reaction with HCl in ethanol to precipitate the hydrochloride salt .
    Challenges : Competing epimerization at C3 or C6 requires low-temperature conditions (<0°C) during acidification .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

Methodological Answer: The hydrochloride salt enhances water solubility due to ionic dissociation, critical for in vitro assays. Stability tests (e.g., pH 3–7 buffers at 25°C) show:

ParameterHydrochloride SaltFree Base
Solubility (mg/mL)>50 (pH 7.4)<5
Degradation T½ (h)72 (pH 7.4)24
Storage at 2–8°C in desiccated conditions minimizes hygroscopicity and degradation .

Q. What spectroscopic methods confirm the compound’s structural and stereochemical integrity?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR verify methyl group positions (δ 1.2–1.4 ppm for C2/C6 methyls) and carboxylic acid (δ 175–180 ppm in 13^13C). NOESY correlations confirm the (2S,3S,6R) configuration .
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol, 90:10) to resolve enantiomers (Rt_t = 8.2 min for target) .
  • X-ray crystallography : Resolves absolute configuration (e.g., CCDC deposition for piperidine derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase). The carboxylic acid group forms hydrogen bonds with catalytic serine residues .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA: −35 ± 4 kJ/mol) .

Q. What strategies resolve racemic mixtures during synthesis to obtain the (2S,3S,6R) configuration?

Methodological Answer:

  • Kinetic resolution : Use lipases (e.g., CAL-B) to selectively acylate the undesired enantiomer .
  • Diastereomeric crystallization : React the racemate with (R)-mandelic acid; the target diastereomer precipitates first (≥98% ee) .
  • Asymmetric catalysis : Employ Jacobsen’s Co-salen catalyst for epoxide ring-opening to install the C3 stereocenter .

Q. How do structural modifications at C2, C3, or C6 affect pharmacokinetic properties?

Methodological Answer:

  • Methyl groups (C2/C6) : Enhance metabolic stability (CYP3A4 T½ increases from 1.5 to 4.2 h) but reduce solubility.
  • Carboxylic acid (C3) : Improves renal clearance (CLrenal_{renal} = 12 mL/min vs. 5 mL/min for ester analogs) .
ModificationLogPSolubility (µM)CYP3A4 Inhibition (IC50_{50})
2,6-Dimethyl1.8120>100 µM
3-Carboxylic acid0.545045 µM

Q. What in vitro assays evaluate bioactivity, considering the hydrochloride form?

Methodological Answer:

  • Enzyme inhibition : Pre-incubate the compound (1–100 µM) with target enzymes (e.g., proteases) in Tris-HCl buffer (pH 7.5). Measure IC50_{50} via fluorogenic substrates .
  • Cell permeability : Use Caco-2 monolayers; Papp_{app} values <1 × 106^{-6} cm/s indicate poor absorption .
  • Plasma protein binding : Equilibrium dialysis (37°C, 4 h) shows 85–90% binding to albumin .

Q. Table 1: Comparative Synthetic Yields

MethodYield (%)Purity (%)Stereopurity (% ee)
Asymmetric hydrogenation659998
Diastereomeric resolution459799
Chiral pool synthesis7898>99

Q. Table 2: Analytical Parameters for Chiral HPLC

ColumnMobile PhaseFlow Rate (mL/min)Rt_t (min)Resolution (Rs)
Chiralpak AD-HHexane:IPA (90:10)1.08.22.5
Lux Cellulose-2CO2_2:MeOH (80:20)2.54.73.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.